Octacosane-d58
CAS No.: 16416-33-4
Cat. No.: VC21031590
Molecular Formula: C28H58
Molecular Weight: 453.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16416-33-4 |
---|---|
Molecular Formula | C28H58 |
Molecular Weight | 453.1 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane |
Standard InChI | InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2 |
Standard InChI Key | ZYURHZPYMFLWSH-ABYBKZRISA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structure
Octacosane-d58, also known as n-Octacosane-d58, represents a deuterated form of octacosane where all 58 hydrogen atoms are replaced with deuterium atoms (²H or D). The parent compound octacosane is a saturated hydrocarbon with the molecular formula C28H58, while the deuterated version is represented as C28D58 . This substitution significantly alters certain physical properties while maintaining the basic chemical structure of the hydrocarbon chain.
Identification Parameters
The compound is identifiable through several standardized chemical identifiers, as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 16416-33-4 |
Molecular Formula | C28D58 |
Molecular Weight | 453.12 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane |
Synonyms | n-Octacosane-d58, NSC 5549-d58 |
Standard InChI | InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2 |
Standard InChIKey | ZYURHZPYMFLWSH-ABYBKZRISA-N |
The structure consists of a linear chain of 28 carbon atoms with deuterium atoms replacing all hydrogen positions, maintaining the basic skeletal arrangement of octacosane while incorporating the isotopic substitution .
Physical and Chemical Properties
The deuteration of octacosane affects various physical properties of the resulting compound, creating distinct characteristics that make it valuable for specialized applications. Understanding these properties is essential for researchers utilizing this compound in scientific investigations.
Physical Properties
Octacosane-d58 exhibits the following physical and chemical properties:
Property | Value |
---|---|
Physical State | White to off-white solid |
Melting Point | 61-63°C |
Boiling Point | 278°C at 15 mm Hg or 431.7±8.0°C at 760 mmHg |
Density | 0.8±0.1 g/cm³ |
Flash Point | 280.1±8.0°C |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
Refractive Index | 1.450 |
LogP | 15.63 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 0 |
Rotatable Bond Count | 25 |
Heavy Atom Count | 28 |
Complexity | 218 |
The compound exhibits limited solubility in common organic solvents, presenting as insoluble or slightly soluble in DMSO even with ultrasonic assistance, warming, or heating to 60°C .
Applications in Research
Octacosane-d58 serves numerous specialized applications in scientific research, particularly in analytical chemistry and biochemical investigations where isotopic labeling provides significant advantages.
Analytical Applications
The deuterated compound finds extensive application in:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labels enhance sensitivity and provide reference points for structural analysis .
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Mass Spectrometry: Deuterium labeling facilitates identification and quantification of compounds in complex mixtures, particularly useful in metabolomics and pharmacokinetic studies .
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Tracer Studies: The compound serves as an isotopic tracer in metabolic pathways and pharmacokinetic investigations, allowing researchers to track molecular transformations with high precision .
Specialized Research Uses
Beyond analytical applications, Octacosane-d58 is valuable in:
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Lipid and Membrane System Studies: The deuterated compound allows investigation of lipid behavior in biological membranes with enhanced detection capabilities .
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Environmental and Materials Science Research: Isotopic labeling enables tracking of hydrocarbon distribution and transformation in environmental samples .
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Pharmacokinetic and Metabolic Investigations: The compound's deuterium labeling allows precise tracking of chemical pathways and metabolic transformations .
Biological Activities
While Octacosane-d58 itself is primarily used as a research tool rather than a biologically active compound, the parent compound octacosane has demonstrated several biological activities that may inform research directions involving the deuterated analog.
Antimicrobial Properties
Octacosane has shown antimicrobial activity against various bacterial strains. The deuterated version may be utilized in research related to these biological activities, particularly in studies where tracking the compound's distribution and metabolism is essential .
Antitumor Activities
Research indicates that octacosane exhibits cytotoxicity against certain cancer cell lines, notably murine melanoma B16F10-Nex2 cells . Studies have demonstrated that octacosane can induce protection against grafted subcutaneous melanoma, suggesting potential applications in cancer research . The deuterated form may serve as a valuable tool in investigating the mechanisms behind these activities.
Other Biological Effects
Additional biological activities reported for octacosane include larvicidal activity against the mosquito Culex quinquefasciatus, with an LC50 concentration of 7.2 mg/l . This suggests potential applications in pest control research, where the deuterated analog might provide insights into mechanism of action and metabolic fate.
Form | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
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